molecular formula C18H18ClNO3 B2638002 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate CAS No. 1241986-72-0

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate

Cat. No.: B2638002
CAS No.: 1241986-72-0
M. Wt: 331.8
InChI Key: GEXGOBUSTUQJJU-UHFFFAOYSA-N
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Description

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a synthetic chemical compound featuring a mixed ester-amide structure. This class of compounds is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Compounds with this specific scaffold, characterized by a halo-substituted benzoyl moiety and an alkyl-substituted benzyl group, have been identified as potent inhibitors of the jack bean urease enzyme . One closely related analogue demonstrated remarkable inhibitory activity with an IC50 value of 1.6 ± 0.2 nM, significantly outperforming the standard inhibitor thiourea . The mechanism of action for these inhibitors is characterized as a mixed-type inhibition, suggesting they can bind to the enzyme at a site distinct from the substrate, potentially stabilizing an inactive conformation . Virtual screening studies against the urease enzyme (PDBID 4H9M) indicate that such compounds exhibit favorable binding energies, supporting their potential as lead compounds . Beyond urease inhibition, the ester-amide motif is a valuable building block in organic synthesis and drug discovery. It is frequently employed in the design and synthesis of novel molecules targeting various biological pathways, including the development of potential anticancer agents that interact with key cellular enzymes . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-2-13-6-8-14(9-7-13)11-20-17(21)12-23-18(22)15-4-3-5-16(19)10-15/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXGOBUSTUQJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate typically involves a multi-step process. One common method starts with the preparation of 3-chlorobenzoic acid, which is then esterified to form 3-chlorobenzoate. The ester is then reacted with 2-((4-ethylbenzyl)amino)-2-oxoethyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated benzene ring, where nucleophiles like hydroxide or amine groups can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

  • 2-((4-Isopropylphenyl)amino)-2-oxoethyl 3-Chlorobenzoate (4b) Structural Difference: Replaces the 4-ethyl group with 4-isopropyl on the benzyl ring. Synthesis: Synthesized via coupling reactions, yielding 40% EI-MS intensity at m/z 331 (M⁺) . Key Data: Aliphatic proton signals at δ 33.65 and 24.02 in NMR, indicating steric and electronic effects from the bulkier isopropyl group.
  • 2-(4-Chlorophenyl)-2-oxoethyl 4-Hydroxybenzoate Structural Difference: Substitutes the ethylbenzylamino group with a 4-chlorophenacyl moiety and replaces 3-chlorobenzoate with 4-hydroxybenzoate. Synthesis: Achieved in 92.8% yield using potassium carbonate and DMF, highlighting the reactivity of phenacyl bromides . Crystallography: Exhibits hydrogen bonding via the hydroxyl group, enhancing stability compared to non-polar analogs .

Modifications on the Benzoate Moiety

  • 3-(2-Naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3-Chlorobenzoate (Compound 2)
    • Structural Difference : Incorporates a chromen-trifluoromethyl group instead of the glycinamide chain.
    • Bioactivity : Acts as a Helicobacter pylori shikimate dehydrogenase (HpSDH) inhibitor with IC₅₀ = 3.9 µM, suggesting the 3-chlorobenzoate group enhances target binding .

Physicochemical and Spectral Comparisons

Compound Molecular Weight Yield (%) Melting Point (°C) Key Spectral Features Reference
Target Compound ~347.8* N/A N/A Not explicitly reported -
4b (Isopropyl analog) 331 40 (EI-MS) Not reported EI-MS: m/z 331 (M⁺), δ 33.65 (NMR)
2-(4-Chlorophenyl)-2-oxoethyl 4-Hydroxybenzoate 306.7 92.8 180–181 IR: O–H stretch at ~3400 cm⁻¹
Compound 2 (HpSDH inhibitor) ~480.8 N/A N/A IC₅₀ = 3.9 µM (enzymatic assay)

*Calculated based on molecular formula.

Mechanistic Insights from QSAR Studies

Quantitative structure-activity relationship (QSAR) models for related compounds indicate:

  • Topological Parameters : Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) correlate with antimicrobial activity, suggesting branched substituents (e.g., ethyl/isopropyl) enhance lipid solubility and membrane penetration .
  • Electron-Withdrawing Groups : Chlorine atoms on the benzoate ring improve enzyme inhibition by stabilizing charge-transfer interactions .

Biological Activity

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure, including a benzylamine moiety, an ester linkage, and a chlorinated benzene ring, which may contribute to its reactivity and interactions in biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

  • Molecular Formula : C18H18ClNO3
  • Molecular Weight : 331.8 g/mol
  • IUPAC Name : 2-((4-ethylphenyl)methylamino)-2-oxoethyl 3-chlorobenzoate

Synthesis

The synthesis of this compound typically involves:

  • Preparation of 3-chlorobenzoic acid.
  • Esterification to form 3-chlorobenzoate.
  • Reaction with 2-((4-ethylbenzyl)amino)-2-oxoethyl chloride under controlled conditions using solvents like dichloromethane or toluene and catalysts such as triethylamine .

The mechanism of action for this compound is likely linked to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of enzymes or receptors, leading to modifications in cellular processes. The compound could bind to active sites on enzymes, altering their activity and impacting metabolic pathways .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that chlorinated benzoates can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In vitro studies have demonstrated that it can modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .

Enzyme Interaction Studies

This compound is investigated as a biochemical probe to study enzyme interactions and metabolic pathways. It may inhibit specific enzymes involved in metabolic processes, which can be useful in drug development for conditions like cancer or metabolic disorders .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 4-amino-3-chlorobenzoateContains an amino group and chlorinated benzene ringAntimicrobial and anti-inflammatory
Methyl 2-amino-3-chlorobenzoateSimilar structure but with a methyl esterLimited studies on activity
Ethyl 4-chlorobenzoateContains chlorinated benzene ring but lacks amino groupKnown antimicrobial properties

Q & A

Q. Critical parameters :

  • Temperature : Maintain 25–40°C to avoid side reactions (e.g., hydrolysis of the ester group).
  • Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Advanced: How can computational modeling predict the bioactivity of this compound against enzyme targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., tyrosinase, kinases). Compare binding affinities with known inhibitors (e.g., methoxy-substituted tyramine derivatives) .
  • QSAR modeling : Correlate structural features (e.g., Cl substituent’s electronegativity, ethylbenzyl group’s hydrophobicity) with bioactivity data from analogs .
  • Validation : Confirm predictions via in vitro assays (e.g., enzyme inhibition kinetics, IC₅₀ determination) .

Basic: What analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the ethylbenzyl (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂) and 3-chlorobenzoate (δ 7.3–8.1 ppm for aromatic H) .
    • ¹³C NMR : Confirm carbonyl groups (amide: ~165 ppm, ester: ~170 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and supramolecular interactions (if single crystals are obtained) .

Advanced: How do structural modifications at the 4-Ethylbenzyl or 3-chlorobenzoate positions influence physicochemical properties and bioactivity?

Answer:

Modification Impact on Properties Bioactivity Example
4-Ethylbenzyl → 4-Fluorobenzyl Increases polarity, reduces logP (~0.5 units)Enhanced kinase inhibition
3-Cl → 3-NO₂ Electron-withdrawing effect; alters reactivityPotential antibacterial activity
Ethyl → Methyl Decreases steric bulk; improves solubilityAlters enzyme binding kinetics

Methodology : Synthesize analogs via parallel combinatorial chemistry, then evaluate solubility (HPLC logP), stability (pH-dependent degradation studies), and bioactivity .

Basic: What are common challenges in purifying this compound, and how can they be addressed?

Answer:

  • Challenge 1 : Co-elution of by-products (e.g., unreacted 3-chlorobenzoic acid).
    • Solution : Optimize gradient elution in HPLC (e.g., 60:40 → 90:10 acetonitrile/water) .
  • Challenge 2 : Low crystallization yield due to oily residues.
    • Solution : Use anti-solvent (hexane) precipitation or seed crystals .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and buffer conditions (pH 7.4, 37°C) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between Cl substituent position and IC₅₀ variability) .
  • Mechanistic studies : Employ isothermal titration calorimetry (ITC) to validate target binding affinity discrepancies .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the phenacyl ester moiety .
  • Hydrolysis risk : Avoid aqueous buffers (pH > 7); use lyophilized powder for long-term storage .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?

Answer:

  • Pharmacophore mapping : Identify critical groups (e.g., 3-Cl for target binding, ethylbenzyl for membrane permeability) .
  • ADME optimization :
    • LogP reduction : Introduce polar groups (e.g., –OH at para position) to enhance solubility .
    • Metabolic stability : Replace ester with amide to resist hepatic esterase cleavage .

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